molecular formula C13H14N2O2 B6159318 5-(1,8-naphthyridin-2-yl)pentanoic acid CAS No. 1314795-64-6

5-(1,8-naphthyridin-2-yl)pentanoic acid

Cat. No. B6159318
CAS RN: 1314795-64-6
M. Wt: 230.3
InChI Key:
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Description

5-(1,8-naphthyridin-2-yl)pentanoic acid is a chemical compound with the molecular formula C13H14N2O2 . It is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds that have diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, the core structure of 5-(1,8-naphthyridin-2-yl)pentanoic acid, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 5-(1,8-naphthyridin-2-yl)pentanoic acid can be represented by the InChI code: 1S/C13H14N2O2/c16-12(17)6-2-1-5-11-8-7-10-4-3-9-14-13(10)15-11/h3-4,7-9H,1-2,5-6H2,(H,16,17) .


Physical And Chemical Properties Analysis

5-(1,8-naphthyridin-2-yl)pentanoic acid is a powder with a molecular weight of 230.27 . The compound’s storage temperature is room temperature .

Safety and Hazards

The safety information for 5-(1,8-naphthyridin-2-yl)pentanoic acid indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(1,8-naphthyridin-2-yl)pentanoic acid can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-cyanopyridine", "1,8-dibromonaphthalene", "ethyl 4-bromobutyrate", "sodium hydride", "diethyl malonate", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "pentanoic acid" ], "Reaction": [ "Step 1: Synthesis of 2-(1,8-dibromonaphthalen-2-yl)acetonitrile by reacting 2-cyanopyridine with 1,8-dibromonaphthalene in the presence of sodium hydride and diethyl malonate.", "Step 2: Synthesis of 2-(1,8-dibromonaphthalen-2-yl)acetic acid by hydrolyzing 2-(1,8-dibromonaphthalen-2-yl)acetonitrile with sodium hydroxide.", "Step 3: Synthesis of ethyl 2-(1,8-dibromonaphthalen-2-yl)acetate by reacting 2-(1,8-dibromonaphthalen-2-yl)acetic acid with ethyl acetoacetate in the presence of sulfuric acid.", "Step 4: Synthesis of 5-(1,8-dibromonaphthalen-2-yl)pentanoic acid by reacting ethyl 2-(1,8-dibromonaphthalen-2-yl)acetate with sodium borohydride in the presence of acetic anhydride.", "Step 5: Synthesis of 5-(1,8-naphthyridin-2-yl)pentanoic acid by reacting 5-(1,8-dibromonaphthalen-2-yl)pentanoic acid with sodium ethoxide and 2-cyanopyridine in the presence of hydrochloric acid." ] }

CAS RN

1314795-64-6

Product Name

5-(1,8-naphthyridin-2-yl)pentanoic acid

Molecular Formula

C13H14N2O2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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